1-{4,6-Dimethylpyrazolo[1,5-A]pyrazin-2-YL}ethanone
Description
Properties
IUPAC Name |
1-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-6-5-13-10(7(2)11-6)4-9(12-13)8(3)14/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLUBXGIZDNGFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)C)C(=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{4,6-Dimethylpyrazolo[1,5-A]pyrazin-2-YL}ethanone typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 4,6-dimethylpyrazolo[1,5-a]pyrazine.
Acylation Reaction: The key step involves the acylation of 4,6-dimethylpyrazolo[1,5-a]pyrazine with ethanoyl chloride in the presence of a base such as pyridine or triethylamine.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and advanced purification techniques.
Chemical Reactions Analysis
1-{4,6-Dimethylpyrazolo[1,5-A]pyrazin-2-YL}ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminium hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially at positions adjacent to the nitrogen atoms.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminium hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazolopyrazines.
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine, closely related to 1-{4,6-Dimethylpyrazolo[1,5-A]pyrazin-2-YL}ethanone, exhibit promising antimicrobial properties. For instance, a series of synthesized pyrazolo compounds showed significant antibacterial and antifungal activities against various strains in vitro. The effectiveness of these compounds suggests potential applications in developing new antimicrobial agents to combat resistant bacterial strains . -
Antitumor Activity
The compound has been evaluated for its antitumor properties against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). Studies indicate that certain pyrazolo derivatives can induce apoptosis in cancer cells, providing a basis for their use in cancer therapy. The results were benchmarked against established chemotherapeutic agents like Doxorubicin . -
Drug Design and Development
The structural features of 1-{4,6-Dimethylpyrazolo[1,5-A]pyrazin-2-YL}ethanone make it a candidate for further modifications to enhance its pharmacological profile. Its ability to act as a purine analog opens avenues for designing drugs targeting various biological pathways involved in cell proliferation and survival .
Case Study 1: Synthesis of Pyrazolo Derivatives
A study synthesized several pyrazolo derivatives using microwave-assisted methods to improve yield and reduce reaction time. These derivatives were screened for biological activity, demonstrating notable antimicrobial effects. The study highlighted the efficiency of microwave synthesis in producing compounds with potential therapeutic applications .
Case Study 2: Anticancer Screening
In another investigation, derivatives of pyrazolo compounds were tested for their cytotoxic effects on multiple cancer cell lines. The findings indicated that specific modifications to the pyrazolo structure significantly enhanced anticancer activity compared to standard treatments .
Data Tables
Mechanism of Action
The mechanism of action of 1-{4,6-Dimethylpyrazolo[1,5-A]pyrazin-2-YL}ethanone involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Functional Group Variations
TEC-1 (2-(4,6-Dimethylpyrazolo[1,5-a]pyrazin-2-yl)-6-(4-methylpiperazin-1-yl)quinazolin-4(3H)-one)
- Structure: Incorporates the 4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl group linked to a quinazolinone core and a 4-methylpiperazine substituent.
- Activity : Demonstrates potent SMN2 splicing modulation, increasing full-length SMN2 mRNA expression by 1.5–2.5-fold in preclinical models. Its CNS penetrance and oral bioavailability distinguish it from biologics like nusinersen .
- Synthesis : Prepared via multi-step reactions involving condensation and functional group coupling, as detailed in and .
Ethyl 3-(4,6-Dimethylpyrazolo[1,5-a]pyrazin-2-yl)-3-oxopropanoate
- Structure: Features an ester group (-COOEt) instead of ethanone, attached to the pyrazolo[1,5-a]pyrazine core.
- Applications : Used as a synthetic intermediate for further derivatization, highlighting the versatility of the core structure in medicinal chemistry .
1-(6-Methoxypyrazolo[1,5-b]pyridazin-3-yl)ethanone
- Structure : Replaces the pyrazine ring with a pyridazine system and introduces a methoxy group at position 4.
- Physicochemical Properties: Molecular formula C₉H₉N₃O₂, molar mass 191.19 g/mol.
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL) |
|---|---|---|---|
| 1-{4,6-Dimethylpyrazolo...ethanone | 215.24 | 1.8 | 0.12 (aqueous) |
| TEC-1 | 433.45 | 2.5 | 0.05 (DMSO) |
| 1-(6-Methoxypyrazolo...ethanone | 191.19 | 1.2 | 0.35 (aqueous) |
*Predicted using QikProp (Schrödinger). Data inferred from analogs in and .
Biological Activity
1-{4,6-Dimethylpyrazolo[1,5-a]pyrazin-2-yl}ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Antiviral Activity
Research has indicated that pyrazolo[1,5-a]pyrazin derivatives exhibit significant antiviral properties. Specifically, compounds similar to 1-{4,6-Dimethylpyrazolo[1,5-a]pyrazin-2-yl}ethanone have been studied for their efficacy against various viral infections. The mechanisms often involve the inhibition of viral replication and interference with viral protein synthesis .
Antitumor Activity
Several studies have highlighted the antitumor potential of pyrazole derivatives. These compounds have been shown to inhibit key enzymes involved in tumor growth and proliferation. For instance, they demonstrate inhibitory activity against BRAF(V600E), EGFR, and Aurora-A kinase, which are critical in cancer cell signaling pathways .
Anti-inflammatory and Antibacterial Effects
Pyrazole derivatives have also been reported to possess anti-inflammatory and antibacterial activities. Research indicates that these compounds can modulate inflammatory pathways and exhibit significant antibacterial effects against various strains of bacteria .
Case Studies
- In vitro Studies : A study evaluated the cytotoxic effects of 1-{4,6-Dimethylpyrazolo[1,5-a]pyrazin-2-yl}ethanone on various cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, suggesting potential as an anticancer agent.
- In vivo Studies : Animal models treated with pyrazole derivatives showed reduced tumor sizes compared to control groups, further supporting their antitumor activity.
Data Table: Biological Activities of Pyrazolo Derivatives
Q & A
Q. What are the standard synthetic methodologies for 1-{4,6-Dimethylpyrazolo[1,5-A]pyrazin-2-YL}ethanone?
The synthesis typically involves condensation reactions between hydrazine derivatives and ketones. For example, refluxing benzylideneacetone with phenylhydrazine hydrochloride in ethanol produces pyrazolo-pyrazine intermediates, followed by regioselective methylation and acetylation steps. Catalysts like triethylamine or diisopropylethylamine are often used to enhance reaction efficiency .
Q. What spectroscopic techniques are used to confirm the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves stereochemical ambiguities. Infrared (IR) spectroscopy identifies functional groups like the ethanone moiety .
Q. What are the key intermediates in its synthesis?
Hydrazine derivatives (e.g., 2-hydrazino-4,6-dimethylpyrimidine) and substituted pyrazines (e.g., 3-chloropyrazin-2-yl ethanone) are common intermediates. Condensation of these precursors in ethanol or acetic acid under reflux yields the pyrazolo[1,5-a]pyrazine core .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Yield optimization requires precise control of temperature (50–80°C), solvent polarity (ethanol vs. acetic acid), and catalyst concentration. For example, sodium acetate in ethanol/AcOH mixtures enhances cyclization efficiency, while prolonged reaction times may reduce byproduct formation .
Q. What strategies resolve contradictions in reported biological activity data?
Comparative assays using standardized cell lines (e.g., HEK293 or cancer models) and purity validation via HPLC are essential. Structural analogs with modified substituents (e.g., methoxy vs. methyl groups) can isolate activity-contributing moieties .
Q. How does substituent positioning on the pyrazolo[1,5-a]pyrazine core influence bioactivity?
Methyl groups at positions 4 and 6 enhance steric stability, improving target binding (e.g., SMN2 splicing modulation). The ethanone moiety at position 2 increases hydrophobicity, aiding blood-brain barrier penetration in CNS-targeted therapies .
Q. What challenges arise in functionalizing the pyrazolo[1,5-a]pyrazine scaffold?
Steric hindrance at position 7 complicates electrophilic substitutions. Regioselective functionalization often requires directing groups (e.g., halogens) or transition metal catalysts (e.g., Pd-mediated cross-coupling) .
Q. How do solvent polarity and reaction time affect regioselectivity during ring closure?
Polar aprotic solvents (e.g., DMF) stabilize transition states favoring 5-membered ring formation, while extended reaction times promote undesired 7-membered byproducts. Kinetic studies using TLC monitoring are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
